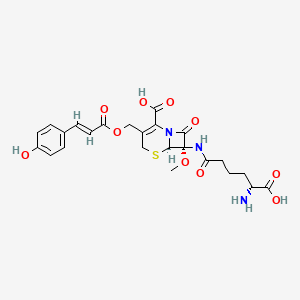

Oganomycin B

Description

BenchChem offers high-quality Oganomycin B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oganomycin B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H27N3O10S |

|---|---|

Molecular Weight |

549.6 g/mol |

IUPAC Name |

(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C24H27N3O10S/c1-36-24(26-17(29)4-2-3-16(25)20(31)32)22(35)27-19(21(33)34)14(12-38-23(24)27)11-37-18(30)10-7-13-5-8-15(28)9-6-13/h5-10,16,23,28H,2-4,11-12,25H2,1H3,(H,26,29)(H,31,32)(H,33,34)/b10-7+/t16-,23-,24+/m1/s1 |

InChI Key |

ZEFPOIOGQVPNRQ-CULMAWHJSA-N |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)/C=C/C3=CC=C(C=C3)O)C(=O)O)NC(=O)CCC[C@H](C(=O)O)N |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)C=CC3=CC=C(C=C3)O)C(=O)O)NC(=O)CCCC(C(=O)O)N |

Synonyms |

oganomycin A oganomycin B oganomycin F oganomycin G oganomycin GA oganomycin GB oganomycin GF oganomycin GG oganomycin GH oganomycin GI oganomycin H oganomycin I oganomycins |

Origin of Product |

United States |

Foundational & Exploratory

Vancomycin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin is a glycopeptide antibiotic of profound clinical importance, often reserved as a last-line treatment for serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its complex molecular architecture, characterized by a densely functionalized heptapeptide core and intricate stereochemistry, is fundamental to its mechanism of action and presents a significant challenge for synthetic chemists. This technical guide provides an in-depth exploration of the chemical structure and stereochemical intricacies of vancomycin, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure

Vancomycin is a natural product isolated from the soil bacterium Amycolatopsis orientalis.[1] Its structure is characterized by a tricyclic heptapeptide aglycone, to which a disaccharide moiety is attached.

Core Heptapeptide Structure

The backbone of vancomycin is a heptapeptide chain composed of several non-proteinogenic amino acids. These include two molecules of β-hydroxychlorotyrosine, two molecules of 4-hydroxyphenylglycine, and one molecule each of N-methyl-D-leucine, D-aspartic acid, and 3,5-dihydroxyphenylglycine.[2][3] The aromatic side chains of these amino acid residues are cross-linked through ether (C-O-C) and biaryl (C-C) bonds, forming three macrocyclic rings that create a rigid, pocket-like structure essential for its biological activity.[2]

Disaccharide Moiety

Attached to the phenolic oxygen of the fourth amino acid residue (a 4-hydroxyphenylglycine) is a disaccharide composed of D-glucose and the unusual amino sugar vancosamine (L-vancosamine).[2][3] This sugar appendage plays a role in the molecule's solubility and contributes to its interaction with the bacterial cell wall target.

Key Physicochemical Properties

The complex structure of vancomycin gives rise to specific physicochemical properties that are critical for its therapeutic function.

| Property | Value |

| Molecular Formula | C₆₆H₇₅Cl₂N₉O₂₄[4] |

| Molecular Weight | 1449.25 g/mol [4] |

| IUPAC Name | (1S,2R,18R,19R,22S,25R,28R,40S)-48-{[(2S,3R,4S,5S,6R)-3-{[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-22-(carbamoylmethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[(2R)-4-methyl-2-(methylamino)pentanamido]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentaazaoctacyclo[26.14.2.2³,⁶.2¹⁴,¹⁷.1⁸,¹².1²⁹,³³.0¹⁰,²⁵.0³⁴,³⁹]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid[5] |

| pKa Values | Vancomycin possesses multiple ionizable groups, with reported pKa values of approximately 2.9, 7.2, 8.6, 9.6, 10.5, and 11.7.[6] |

| Solubility | Soluble in water.[7] |

| Specific Rotation | While not consistently reported across all sources, the complex chirality of vancomycin results in significant optical activity. |

Minimum Inhibitory Concentration (MIC) Values

The in vitro potency of vancomycin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

| Organism | MIC Range (μg/mL) |

| Staphylococcus aureus | Susceptible strains typically have MICs of ≤ 2 μg/mL. Vancomycin-intermediate S. aureus (VISA) have MICs of 4-8 μg/mL, and vancomycin-resistant S. aureus (VRSA) have MICs of ≥ 16 μg/mL. |

| Enterococcus species | Susceptible enterococci generally have MICs of ≤ 4 μg/mL. Vancomycin-resistant enterococci (VRE) exhibit MICs of ≥ 32 μg/mL.[4] |

Stereochemistry

The stereochemistry of vancomycin is exceptionally complex, featuring 18 stereogenic centers, as well as atropisomerism due to restricted rotation around the biaryl bonds. This intricate three-dimensional arrangement is crucial for its specific binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in the bacterial cell wall.

Experimental Protocols

The elucidation of vancomycin's complex structure and stereochemistry has been made possible through a variety of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the vancomycin molecule.

Methodology:

-

Sample Preparation: A solution of vancomycin is prepared in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or a mixture of H₂O/D₂O.

-

1D NMR Spectroscopy:

-

¹H NMR spectra are acquired to identify the chemical shifts and coupling constants of all protons.

-

¹³C NMR spectra are recorded to determine the chemical shifts of all carbon atoms.

-

-

2D NMR Spectroscopy: A suite of 2D NMR experiments is performed to establish correlations between nuclei:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within individual amino acid residues and the sugar moieties.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting the individual structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity, providing critical information about the three-dimensional structure and stereochemistry.

-

-

Data Analysis: The comprehensive set of NMR data is analyzed to piece together the complete chemical structure and deduce the relative stereochemistry of the various chiral centers.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Methodology:

-

Crystallization:

-

A supersaturated solution of vancomycin or a vancomycin-ligand complex is prepared.

-

Crystallization is induced by methods such as vapor diffusion (hanging drop or sitting drop), slow evaporation, or cooling. A reported method for crystallizing a vancomycin-N-acetyl-D-Ala-D-Ala complex involved the sitting-drop vapor-diffusion method using an imidazole maleic buffer at pH 7.6.

-

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

-

Structure Solution and Refinement:

-

The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods (e.g., direct methods or Patterson synthesis).

-

The initial structural model is refined to best fit the experimental data, yielding a detailed three-dimensional structure with precise bond lengths, bond angles, and stereochemical information.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the stereoisomers of vancomycin or to analyze its enantiomeric purity.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is chosen. Vancomycin itself can be used as a chiral selector, either bonded to a solid support or as a chiral mobile phase additive.

-

Mobile Phase Preparation: A suitable mobile phase is prepared, which can be a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving separation.

-

Chromatographic Conditions:

-

The sample is injected onto the HPLC system.

-

The mobile phase is pumped through the column at a constant flow rate.

-

The separation of the stereoisomers is monitored using a suitable detector (e.g., UV-Vis).

-

-

Data Analysis: The retention times of the different stereoisomers are used to assess the purity and composition of the sample.

Visualizations

To further elucidate the complex relationships within the vancomycin molecule and its mechanism of action, the following diagrams are provided.

References

- 1. mdpi.com [mdpi.com]

- 2. Complete assignment of the 13C NMR spectrum of vancomycin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. JPH05244964A - Method for crystallizing vancomycin-based antibiotic - Google Patents [patents.google.com]

- 7. Crystallization and preliminary X-ray crystallographic analysis of a vancomycin-N-acetyl-D-Ala-D-Ala complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Vancomycin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Introduction

Vancomycin, a glycopeptide antibiotic derived from Amycolatopsis orientalis, has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria.[1] Its bactericidal activity is primarily achieved by inhibiting the synthesis of the bacterial cell wall.[2] This technical guide provides an in-depth overview of vancomycin's spectrum of activity against a range of Gram-positive pathogens, details the methodologies for its susceptibility testing, and illustrates its mechanism of action and the primary mechanism of resistance. This document is intended for researchers, scientists, and drug development professionals.

Spectrum of Activity

Vancomycin is effective against a wide array of Gram-positive bacteria, although its use is often reserved for infections caused by strains resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA).[1][3] It is important to note that vancomycin is not active against Gram-negative bacteria, as their outer membrane is impermeable to the large glycopeptide molecule.[4][5]

The following tables summarize the in vitro activity of vancomycin against various clinically significant Gram-positive bacteria, presenting Minimum Inhibitory Concentration (MIC) data from various studies. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Vancomycin MIC Distribution for Staphylococci and Enterococci

| Bacterial Species | No. of Isolates | Vancomycin MIC Range (µg/mL) | Vancomycin MIC₅₀ (µg/mL) | Vancomycin MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | 35,458 | Not Specified | 1 | 1 | [6] |

| Methicillin-Resistant S. aureus (MRSA) | 100 | ≤2 - 8 | Not Specified | Not Specified | [7] |

| Coagulase-Negative Staphylococci (CoNS) | 5,902 | Not Specified | 1 | 2 | [6] |

| Enterococcus faecium | 3,315 | Not Specified | >128 | >128 | [6] |

| Enterococcus faecalis | Not Specified | 0.5 - 2.0 | Not Specified | Not Specified | [8] |

| Vancomycin-Resistant Enterococcus faecium (VRE) | 15 (vanA) | 64 - 256 | Not Specified | Not Specified | [9] |

| Vancomycin-Resistant Enterococcus faecalis (VRE) | 49 (vanA) | 64 - 256 | Not Specified | Not Specified | [9] |

| Vancomycin-Resistant Enterococcus faecalis (vanB) | 8 | 64 - 128 | Not Specified | Not Specified | [9] |

Table 2: Vancomycin MIC Distribution for Other Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | Vancomycin MIC Range (µg/mL) | Vancomycin MIC₅₀ (µg/mL) | Vancomycin MIC₉₀ (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | 22,103 | Not Specified | 0.25 | 0.5 | [6] |

| Viridans Group Streptococci | 14,981 | Not Specified | Not Specified | Not Specified | [10] |

| Listeria monocytogenes | 84 | All susceptible | Not Specified | Not Specified | [11] |

| Clostridium difficile | Not Specified | Not Specified | Not Specified | Not Specified | [12] |

Note: MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Mechanism of Action

Vancomycin exerts its bactericidal effect by inhibiting the second stage of cell wall synthesis in susceptible Gram-positive bacteria.[4][13] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursors of peptidoglycan.[1][5] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for peptidoglycan chain elongation and cross-linking, thereby compromising the integrity of the bacterial cell wall.[5][13] The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[14]

Figure 1: Mechanism of action of vancomycin.

Mechanisms of Resistance

The most significant mechanism of acquired resistance to vancomycin in Gram-positive bacteria, particularly in enterococci, involves the alteration of the drug's target site.[14] This is exemplified by the VanA phenotype, which confers high-level resistance to both vancomycin and teicoplanin.[2] The vanA gene cluster encodes enzymes that modify the peptidoglycan precursor. The VanH dehydrogenase reduces pyruvate to D-lactate (D-Lac), and the VanA ligase catalyzes the formation of a D-alanyl-D-lactate depsipeptide, which replaces the native D-Ala-D-Ala dipeptide.[15] This substitution significantly reduces the binding affinity of vancomycin for its target, rendering the antibiotic ineffective.[15]

Figure 2: VanA-type resistance mechanism to vancomycin.

Experimental Protocols: Broth Microdilution for Vancomycin Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing to ensure reproducible and accurate results.[16] The broth microdilution method is a reference standard for determining the MIC of vancomycin.[17]

Objective: To determine the minimum inhibitory concentration (MIC) of vancomycin against a bacterial isolate.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Vancomycin hydrochloride powder, analytical grade

-

Bacterial isolate to be tested

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Vancomycin Stock Solution: Prepare a stock solution of vancomycin at a concentration of 1280 µg/mL.

-

Preparation of Vancomycin Dilutions:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the bacterial isolate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:20 in CAMHB.[18]

-

-

Inoculation of Microtiter Plate:

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the vancomycin dilutions.

-

The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (CAMHB with inoculum, no vancomycin) and a sterility control well (CAMHB only).

-

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours (24 hours for staphylococci).[16][18]

-

Reading the Results:

-

After incubation, examine the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of vancomycin that completely inhibits visible growth.

-

Figure 3: Experimental workflow for broth microdilution susceptibility testing.

Vancomycin remains a critical therapeutic agent for the management of severe Gram-positive infections. A thorough understanding of its spectrum of activity, mechanism of action, and the molecular basis of resistance is essential for its judicious clinical use and for the development of novel strategies to combat emerging resistance. Standardized susceptibility testing methodologies are paramount for guiding appropriate patient therapy and for ongoing surveillance of resistance trends.

References

- 1. Vancomycin Mechanism - Antibiotics - Microbiology - Picmonic for Medicine [picmonic.com]

- 2. clinicalpub.com [clinicalpub.com]

- 3. Resistance mechanisms of gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 5. Vancomycin - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Vancomycin MIC Distribution among Methicillin-Resistant Staphylococcus Aureus. Is Reduced Vancomycin Susceptibility Related To MIC Creep? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of the Minimum Inhibitory Concentration of Vancomycin on the Clinical Outcome of Enterococcus faecium Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibiotic susceptibility patterns of viridans group streptococci isolates in the United States from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Activity of vancomycin against epidemic Clostridium difficile strains in a human gut model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]

- 17. Accuracy of Commercial and Reference Susceptibility Testing Methods for Detecting Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vancomycin MIC Distribution among Methicillin-Resistant Staphylococcus Aureus. Is Reduced Vancomycin Susceptibility Related To MIC Creep? - PMC [pmc.ncbi.nlm.nih.gov]

Early clinical trials and historical development of vancomycin

An In-depth Technical Guide to the Historical Development and Early Clinical Trials of Vancomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin, a glycopeptide antibiotic, has served as a critical weapon in the fight against serious Gram-positive bacterial infections for over six decades.[1][2] Its journey from a soil microorganism to a drug of last resort, and its subsequent resurgence as a first-line therapy for methicillin-resistant Staphylococcus aureus (MRSA), offers valuable insights into antibiotic development, the challenges of drug purification, and the inevitable emergence of resistance.[3][4] This technical guide provides a detailed examination of the historical development of vancomycin, focusing on its discovery, early purification methods, mechanism of action, and the pivotal early clinical trials that defined its initial therapeutic profile.

Discovery and Historical Timeline

Vancomycin's story begins in the 1950s, a period of intense antibiotic discovery.[5] Faced with the rapid emergence of penicillin-resistant staphylococci, Eli Lilly and Company initiated a program to find novel antimicrobial agents.[3][5] In 1952, a missionary in Borneo sent a soil sample to Dr. E. C. Kornfield, an organic chemist at Eli Lilly.[3][5] From this sample, an actinomycete bacterium, initially identified as Streptomyces orientalis (later renamed Amycolatopsis orientalis), was isolated.[6][7] This organism produced a substance, designated "compound 05865," which demonstrated potent activity against a wide range of Gram-positive bacteria.[5][8]

The compound, later given the generic name vancomycin (derived from "vanquish"), was fast-tracked for approval by the U.S. Food and Drug Administration (FDA) in 1958 due to the pressing need for effective treatments against penicillin-resistant S. aureus.[3][7]

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Vancomycin: a history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Vancomycin - Wikipedia [en.wikipedia.org]

- 8. Vancomycin Revisited – 60 Years Later - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of vancomycin hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of Vancomycin Hydrochloride

Introduction

Vancomycin hydrochloride is a glycopeptide antibiotic derived from the bacterium Amycolatopsis orientalis (formerly Streptomyces orientalis).[1][2][3] It is a critical therapeutic agent for treating severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[2][4] A thorough understanding of its physicochemical properties is paramount for drug development professionals, as these characteristics fundamentally influence the drug's formulation, stability, delivery, and clinical efficacy. This guide provides a comprehensive overview of the core physicochemical attributes of vancomycin hydrochloride, detailed experimental methodologies for their determination, and a visual representation of its mechanism of action.

Chemical and Physical Properties

Vancomycin hydrochloride is a complex tricyclic glycosylated peptide.[5] Its structure and fundamental properties are summarized below.

| Property | Value |

| Chemical Structure | (1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.2³,⁶.2¹⁴,¹⁷.1⁸,¹².1²⁹,³³.0¹⁰,²⁵.0³⁴,³⁹]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride[5] |

| Molecular Formula | C₆₆H₇₅Cl₂N₉O₂₄·HCl (often cited as C₆₆H₇₆Cl₃N₉O₂₄)[4][5][6] |

| Molecular Weight | 1485.71 g/mol [7][8][9][10] |

| Appearance | Free-flowing, tan to brown powder; also described as a white to off-white or yellowish crystalline powder.[3][4][11] |

| Melting Point | Decomposes at >190°C.[4][6][12] |

| pH of Solution | 2.5 - 4.5 (for a 50 g/L aqueous solution at 25°C).[4] |

Solubility Profile

Vancomycin hydrochloride's solubility is a critical factor for its formulation, particularly for intravenous administration.

| Solvent | Solubility |

| Water | Very soluble; reported values include >100 mg/mL and 50 mg/mL.[4][6][11][13] |

| Methanol | Slightly soluble.[3][4][6] |

| Ethanol | Slightly soluble; moderately soluble in dilute ethanol.[4][11] |

| Dimethylsulfoxide (DMSO) | Slightly soluble to insoluble.[4][6][7] |

| Higher Alcohols, Acetone, Ethers | Insoluble.[3][11] |

According to the Biopharmaceutics Classification System (BCS), vancomycin is considered a highly soluble drug. Studies have shown its solubility is well above the boundary concentration of 1 mg/mL across the physiological pH range of 1.0 to 7.5 at 37°C.[11]

Dissociation Constants (pKa)

Vancomycin is an amphoteric molecule with multiple ionizable groups, leading to several pKa values. These values are crucial for understanding its charge state and solubility at different pH levels.

| pKa Value | Description |

| 2.18 - 2.99 | Attributed to the carboxylic acid group.[8][11][14] |

| 7.75 | Amine group of the vancosamine sugar.[11][14] |

| 8.89 | Amine group.[11][14] |

| 9.59 - 9.89 | Attributed to a basic group.[8][11] |

| 10.4 | Phenolic hydroxyl group.[11] |

| 12.0 | Phenolic hydroxyl group.[11] |

Stability Profile

The stability of vancomycin hydrochloride is dependent on temperature, pH, and concentration.

| Condition | Stability Finding |

| Dry State | Relatively stable.[4] |

| Aqueous Solution (pH) | Most stable at pH 3-5.[15] It degrades completely within 2 hours under highly acidic or basic conditions.[16] |

| Refrigerated (2-8°C) | Solutions of 5-10 mg/mL in PVC bags are stable for at least 58 days.[17][18] Oral solutions can be stable for up to 180 days.[16] |

| Room Temperature (~22-25°C) | A 5 mg/mL solution in a PVC bag is stable for 48 hours.[17] Oral solutions are stable for 30 days.[16] |

| Elevated Temperature (37°C) | A high concentration solution (83 mg/mL) in 5% dextrose is stable for 72 hours.[17][19] |

Mechanism of Action

Vancomycin exerts its bactericidal effect primarily by inhibiting the synthesis of the bacterial cell wall.[5][20][21] It targets Gram-positive bacteria by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide precursors.[20][22] This binding physically obstructs the subsequent enzymatic steps of transglycosylation and transpeptidation, which are essential for elongating and cross-linking the peptidoglycan chains.[2][20] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2][5]

Caption: Vancomycin inhibits bacterial cell wall synthesis.

Experimental Protocols

The determination of physicochemical properties requires standardized and validated experimental protocols.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is widely used to determine the equilibrium solubility of a substance in various media, which is essential for BCS classification.[23]

Methodology:

-

Preparation: Prepare aqueous buffer solutions across a relevant pH range (e.g., pH 1.2 to 6.8 for BCS studies).[23]

-

Addition of API: Add an excess amount of vancomycin hydrochloride powder to a known volume of each buffer solution in sealed glass vials. This ensures that a saturated solution is formed.

-

Equilibration: Place the vials in a mechanical agitator or shaking water bath maintained at a constant temperature (e.g., 37 ± 1°C).[11][23] Agitate the samples for a predetermined period (e.g., 24 hours) sufficient to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the supernatant, typically by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 µm).

-

Quantification: Analyze the clear filtrate to determine the concentration of dissolved vancomycin hydrochloride using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

Caption: Experimental workflow for solubility determination.

Stability Analysis using HPLC

A stability-indicating HPLC method is crucial for accurately quantifying the drug and monitoring its degradation over time.

Methodology:

-

Method Development & Validation: Develop an HPLC method (typically reverse-phase) capable of separating vancomycin from its potential degradation products. Validate the method according to regulatory guidelines for parameters such as linearity, precision, accuracy, and specificity.[16][17]

-

Forced Degradation: To prove the method is "stability-indicating," subject vancomycin solutions to stress conditions (e.g., strong acid, strong base, oxidation with H₂O₂, heat, and light).[17] The method must demonstrate that the degradation product peaks do not interfere with the peak of the intact vancomycin.

-

Stability Study Setup: Prepare solutions of vancomycin hydrochloride at known concentrations in the desired solvents or formulations. Store these samples under controlled conditions (e.g., 5 ± 3°C for refrigeration, 25°C/60% RH for room temperature).

-

Sample Analysis: At specified time intervals (e.g., day 0, 7, 14, 30, 60), withdraw samples from each storage condition.

-

Quantification: Analyze the samples using the validated HPLC method. The concentration of vancomycin at each time point is determined by comparing its peak area to that of a standard calibration curve. Stability is typically defined as the retention of at least 90% of the initial concentration.[18]

Caption: Experimental workflow for HPLC stability analysis.

Conclusion

The physicochemical properties of vancomycin hydrochloride define its behavior as a pharmaceutical product. Its high water solubility facilitates intravenous formulation, while its stability profile, heavily influenced by pH and temperature, dictates storage and handling requirements. The multiple pKa values indicate a complex pH-dependent charge state that can influence interactions and solubility. A comprehensive characterization of these properties, using robust experimental protocols, is essential for the development of safe, stable, and effective vancomycin hydrochloride formulations for clinical use.

References

- 1. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 3. Vancomycin Hydrochloride - LKT Labs [lktlabs.com]

- 4. Vancomycin hydrochloride | 1404-93-9 [chemicalbook.com]

- 5. Vancomycin Hydrochloride | C66H76Cl3N9O24 | CID 6420023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1404-93-9 CAS MSDS (Vancomycin hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Vancomycin HCl | Antibiotics | Tocris Bioscience [tocris.com]

- 10. scbt.com [scbt.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. chemwhat.com [chemwhat.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of the stability of vancomycin solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Long-term stability of vancomycin hydrochloride in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ejhp.bmj.com [ejhp.bmj.com]

- 20. Vancomycin - Wikipedia [en.wikipedia.org]

- 21. go.drugbank.com [go.drugbank.com]

- 22. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]

- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Vancomycin Analogues: A Technical Guide to Structural Modifications and Enhanced Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of vancomycin, a critical last-resort antibiotic, and the structural modifications that have led to the development of potent analogues. Faced with the growing threat of antimicrobial resistance, researchers have strategically altered the vancomycin scaffold to enhance its efficacy, broaden its spectrum of activity, and overcome resistance mechanisms. This document details these modifications, their impact on antibacterial potency, and the experimental methodologies used for their evaluation.

The Vancomycin Core and Its Mechanism of Action

Vancomycin is a glycopeptide antibiotic produced by the soil bacterium Amycolatopsis orientalis.[1][2] Its complex structure consists of a heptapeptide core, which is glycosylated.[2][3] The primary mechanism of action for vancomycin is the inhibition of bacterial cell wall synthesis.[1][4] It achieves this by forming a network of five hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, specifically Lipid II.[5][6] This binding physically obstructs the transglycosylation and transpeptidation steps in peptidoglycan polymerization, leading to a weakened cell wall and eventual cell lysis.[1][4]

The Rise of Vancomycin Resistance

The primary mechanism of clinical resistance to vancomycin involves a modification of the drug's target.[5][7] Bacteria, particularly enterococci and staphylococci, acquire genes (such as the vanA gene cluster) that enable them to synthesize altered peptidoglycan precursors.[8][9] In these resistant strains, the terminal D-Ala-D-Ala dipeptide is replaced with D-alanyl-D-lactate (D-Ala-D-Lac) or, less commonly, D-alanyl-D-serine (D-Ala-D-Ser).[5][9][10] This single atomic substitution—an ester bond replacing a peptide bond—results in the loss of a key hydrogen bond interaction, reducing vancomycin's binding affinity by approximately 1,000-fold and rendering it ineffective.[7][11][12]

Structural Modifications of Vancomycin

To combat resistance and improve the antibiotic's properties, researchers have focused on several key modification sites on the vancomycin molecule: the vancosamine amino group, the C-terminus, the N-terminus, and the resorcinol moiety.[13] These modifications have led to the development of new generations of glycopeptide antibiotics with enhanced capabilities.

Second-Generation Lipoglycopeptides

A major advancement in vancomycin analogues has been the development of lipoglycopeptides.[14] These semi-synthetic derivatives are characterized by the addition of a lipophilic side chain, which confers several advantages, including an extended half-life and an enhanced mechanism of action.[15][16][17] The lipophilic tail helps to anchor the molecule to the bacterial cell membrane, increasing the local concentration of the drug and, in some cases, directly disrupting membrane integrity.[16][17][18]

-

Telavancin : This analogue features a lipophilic side chain attached to the vancosamine sugar.[19] Telavancin exhibits a dual mechanism of action: it inhibits cell wall synthesis by binding to Lipid II and also disrupts bacterial membrane potential and increases membrane permeability.[20][21][22] This leads to rapid, concentration-dependent bactericidal activity.[22]

-

Dalbavancin : A derivative of the teicoplanin-like A40926, dalbavancin is a lipoglycopeptide with an exceptionally long half-life, allowing for once-weekly dosing.[2][19][23] Its mechanism is similar to other glycopeptides, primarily inhibiting cell wall synthesis.[24] The lipophilic side chain enhances its activity against many Gram-positive bacteria.[17]

-

Oritavancin : Oritavancin is distinguished by its multiple mechanisms of action.[25][26] It inhibits transglycosylation by binding to the D-Ala-D-Ala terminus and also inhibits the transpeptidation (cross-linking) step by binding to the pentaglycyl bridge of peptidoglycan precursors.[25][27][28] Furthermore, the presence of a 4'-chlorobiphenylmethyl group allows it to disrupt the bacterial cell membrane, causing depolarization and rapid cell death.[25][26] This multifaceted attack contributes to its potent activity against vancomycin-resistant strains.[25][26]

Other Key Structural Modifications

Beyond the addition of lipophilic tails, other strategic modifications have yielded promising results:

-

C-Terminus Modifications : Attaching positively charged moieties, such as quaternary ammonium or guanidine groups, to the C-terminus can introduce a new mechanism of action.[6][7] These modifications can induce bacterial cell permeability, likely through interactions with teichoic acids in the cell envelope.[7] When combined with other modifications, such as a chlorobiphenylmethyl (CBP) group, these analogues display potent, synergistic activity against highly resistant strains like VanA-type VRE.[7][12]

-

Aglycone "Pocket" Modifications : To directly address the D-Ala-D-Lac basis of resistance, researchers have re-engineered the vancomycin binding pocket. By making single-atom substitutions in the peptide backbone (e.g., replacing a key carbonyl oxygen with an NH group), analogues have been created that can effectively bind to both D-Ala-D-Ala and D-Ala-D-Lac termini.[12][29] This restores activity against vancomycin-resistant bacteria.[29]

-

Conjugation Strategies : Vancomycin has been conjugated with other molecules, such as antimicrobial peptides or moieties that inhibit metallo-β-lactamases, to create hybrid antibiotics with expanded activity spectra.[1][30] For instance, conjugating vancomycin with a triazolylthioacetamide molecule has been shown to increase its effectiveness against certain resistant Gram-negative strains.[30]

Quantitative Data on Antibacterial Activity

The efficacy of vancomycin analogues is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. The tables below summarize representative MIC values for vancomycin and its key analogues against clinically relevant Gram-positive pathogens.

Table 1: MICs against Vancomycin-Susceptible Strains (µg/mL)

| Antibiotic | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis |

| Vancomycin | 0.5 - 2 | 0.5 - 2 | 1 - 4 |

| Telavancin | ≤0.06 - 0.5 | ≤0.06 - 0.5 | 0.25 - 1 |

| Dalbavancin | ≤0.06 - 0.12 | ≤0.06 - 0.12 | 0.12 - 0.5 |

| Oritavancin | ≤0.03 - 0.12 | ≤0.03 - 0.12 | 0.06 - 0.25 |

Note: Data compiled from multiple sources.[16] Ranges reflect variations between studies and specific strains.

Table 2: MICs against Vancomycin-Resistant Strains (µg/mL)

| Antibiotic | S. aureus (VISA) | S. aureus (VRSA) | E. faecium (VRE, VanA) |

| Vancomycin | 4 - 16 | ≥32 | ≥64 |

| Telavancin | 0.25 - 1 | >8 | >8 |

| Dalbavancin | 0.06 - 0.25 | >8 | >32 |

| Oritavancin | 0.06 - 0.25 | 0.5 - 2 | 0.06 - 0.5 |

| G3-CBP-Vancomycin* | N/A | 0.15 | 0.06 - 0.15 |

G3-CBP-Vancomycin is an experimental analogue with combined peripheral modifications.[7] N/A: Data not available. Data compiled from multiple sources.[7][16][31]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standardized method used to determine the in vitro susceptibility of bacteria to a specific antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial twofold dilutions of the antibiotic in a liquid growth medium. After a defined incubation period, the lowest concentration of the antibiotic that inhibits visible growth is recorded as the MIC.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Bacterial isolate in logarithmic growth phase

-

Antibiotic stock solution of known concentration

-

Sterile diluents (e.g., sterile water, DMSO)

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35-37°C)

Procedure:

-

Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the vancomycin analogue in a suitable solvent. b. Perform serial twofold dilutions of the antibiotic stock solution in MHB directly in the wells of a 96-well plate. Typically, 10-12 dilutions are prepared to cover a clinically relevant concentration range. c. The final volume in each well after adding the bacterial inoculum should be 100 µL.

-

Preparation of Bacterial Inoculum: a. Select 3-5 well-isolated colonies of the test organism from an agar plate culture. b. Suspend the colonies in sterile broth or saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic) and a sterility control well (containing only uninoculated broth). b. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (a clear well). c. The growth control well should show distinct turbidity, and the sterility control should remain clear.

Conclusion

The structural modification of vancomycin represents a highly successful strategy in the ongoing battle against antimicrobial resistance. By introducing lipophilic side chains, re-engineering the binding pocket, and adding moieties that confer additional mechanisms of action, scientists have developed a new generation of glycopeptide antibiotics with superior potency and activity against resistant pathogens. The development of telavancin, dalbavancin, and oritavancin exemplifies the clinical success of these approaches.[7][32] Future research will likely focus on combining these proven strategies to create even more durable and potent antibiotics, capable of combating the most challenging multidrug-resistant infections.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Old and New Glycopeptide Antibiotics: Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycopeptide antibiotic - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 5. Molecular mechanisms of vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Vancomycin C-Terminus Guanidine Modifications and Further Insights into an Added Mechanism of Action Imparted by a Peripheral Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Peripheral modifications of [Ψ[CH2NH]Tpg4]vancomycin with added synergistic mechanisms of action provide durable and potent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Old and new glycopeptide antibiotics: From product to gene and back in the post-genomic era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lipoglycopeptides Overview - Creative Peptides [creative-peptides.com]

- 16. New lipoglycopeptides: a comparative review of dalbavancin, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. lecturio.com [lecturio.com]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. journals.asm.org [journals.asm.org]

- 23. Dalbavancin - Wikipedia [en.wikipedia.org]

- 24. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Oritavancin exhibits dual mode of action to inhibit cell-wall biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. go.drugbank.com [go.drugbank.com]

- 29. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A Modified Vancomycin Molecule Confers Potent Inhibitory Efficacy against Resistant Bacteria Mediated by Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HPLC-Based Quantification of Vancomycin in Serum

These application notes provide detailed methodologies for the quantitative determination of vancomycin in human serum using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and pharmacokinetic studies of vancomycin.

Introduction

Vancomycin is a glycopeptide antibiotic used in the treatment of serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Therapeutic drug monitoring of vancomycin is crucial to ensure its efficacy while minimizing the risk of dose-related toxicities such as nephrotoxicity and ototoxicity.[1] High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors, is a robust and reliable analytical technique for the quantification of vancomycin in biological matrices like serum.[2] This document outlines various HPLC methods, including detailed sample preparation protocols and chromatographic conditions.

I. Sample Preparation Methodologies

The accurate quantification of vancomycin in serum necessitates the removal of endogenous interfering substances, primarily proteins. The most common techniques are protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Protein Precipitation

Protein precipitation is a straightforward and widely used method for sample cleanup.[3] It involves the addition of a precipitating agent to the serum sample to denature and pelletize proteins, followed by centrifugation to collect the supernatant containing the analyte of interest.

Protocol 1: Protein Precipitation using Perchloric Acid

This protocol is adapted from a validated HPLC-UV method.[2][4]

Materials:

-

Human serum sample

-

Vancomycin standard solutions

-

Internal Standard (IS) solution (e.g., Acetaminophen, 25 µg/mL)[2]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 0.5 mL of the serum sample into a microcentrifuge tube.

-

Add 0.5 mL of the internal standard solution.[2]

-

To precipitate the plasma proteins, add 50 µL of 70% perchloric acid.[2] Alternatively, for a 300 µL plasma sample, 105 µL of 10% perchloric acid can be used.[4]

-

Vortex the mixture for 1 minute to ensure thorough mixing.[2]

-

Centrifuge the sample at 12,000 rpm for 10-15 minutes.[2]

-

Carefully collect the supernatant.

-

Inject a portion of the supernatant (e.g., 30 µL) into the HPLC system for analysis.[4]

Protocol 2: Protein Precipitation using Acetonitrile

This protocol is based on methods utilizing acetonitrile as the precipitating agent.[5][6]

Materials:

-

Human serum sample

-

Vancomycin standard solutions

-

Internal Standard (IS) solution (prepared in acetonitrile)

-

Acetonitrile

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the serum sample into a microcentrifuge tube.[5]

-

Add 200 µL of acetonitrile containing the internal standard.[5]

-

Vortex the mixture for 30 seconds to 1 minute.[6]

-

Centrifuge the sample at 10,000 rpm for 10 minutes at room temperature.[6]

-

Transfer the supernatant to a clean tube.

-

The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase before injection.[6]

Experimental Workflow: Protein Precipitation

Caption: Workflow for serum sample preparation using protein precipitation.

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to selectively retain either the analyte or the interferences. Cation exchange SPE is a common choice for vancomycin extraction.[7]

Protocol 3: Solid-Phase Extraction (Cation Exchange)

This protocol is based on an LC-MS method for vancomycin determination.[7]

Materials:

-

Human serum sample

-

Vancomycin standard solutions

-

Internal Standard (IS) solution

-

Strong Cation Exchange (SCX) SPE cartridge

-

Methanol (for conditioning)

-

Deionized water (for equilibration)

-

Washing solution (e.g., acidic buffer)

-

Elution solution (e.g., basic methanolic solution)

-

SPE manifold

Procedure:

-

Conditioning: Pass methanol through the SCX SPE cartridge.

-

Equilibration: Pass deionized water through the cartridge.

-

Loading: Mix the serum sample with the internal standard and load it onto the conditioned and equilibrated cartridge.

-

Washing: Wash the cartridge with an appropriate washing solution to remove unretained interferences.

-

Elution: Elute the vancomycin and internal standard from the cartridge using an elution solution.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

Analysis: Inject the reconstituted sample into the HPLC system.

Experimental Workflow: Solid-Phase Extraction

Caption: General workflow for solid-phase extraction of vancomycin from serum.

II. HPLC and LC-MS/MS Methods

Below are tables summarizing various published HPLC and LC-MS/MS methods for the quantification of vancomycin in serum.

HPLC-UV Methods

| Parameter | Method 1[2] | Method 2[4] | Method 3[8] |

| Column | Not Specified | C18 | Nucleosil C18 (250 mm x 4.6 mm, 10 µm) |

| Mobile Phase | Not Specified | Phosphate buffer and acetonitrile (90:10, v/v) | Acetonitrile and pH 2.2 phosphate buffer (20:80 v/v) |

| Flow Rate | Not Specified | 1 mL/min | 1.0 mL/min |

| Detection (UV) | Not Specified | 192 nm | 235 nm |

| Internal Standard | Acetaminophen | Caffeine | Ristocetin |

| Linearity Range | 1 to 30 µg/mL | 4.5–80 mg/L | Therapeutically useful concentrations |

| LOQ | 1 µg/mL | Not Specified | Not Specified |

| LOD | 300 ng/mL | Not Specified | Not Specified |

| Retention Time | Not Specified | Vancomycin: 6.2 min, IS: 8.7 min | Vancomycin: 6.1 min |

LC-MS/MS Methods

| Parameter | Method 4[9] | Method 5[7] |

| Column | Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm) | Not Specified |

| Mobile Phase | Water (0.1% formic acid) and acetonitrile (0.1% formic acid) | Not Specified |

| Flow Rate | 0.5 mL/min | Not Specified |

| Detection | Mass Spectrometry (Positive ion electrospray) | Fourier Transform Mass Spectrometry |

| Internal Standard | Norvancomycin | Atenolol |

| Linearity Range | 1 to 2000 ng/mL | 0.05-10 µg/ml |

| LOQ | Not Specified | 0.005 µg/ml |

| LOD | Not Specified | 0.001 µg/ml |

| Recovery | Not Specified | 89.2-98.1% |

| Precision | Not Specified | Intra-day: 0.7-3.5%, Inter-day: 3.9-7.6% |

III. Method Validation Parameters

A summary of key validation parameters from the cited literature is presented below to facilitate method comparison.

| Parameter | Method A (HPLC-UV)[2] | Method B (HPLC-UV)[10] | Method C (LC-MS)[11] | Method D (LC-MS)[7] |

| Linearity (r²) | > 0.999 | Not Specified | Not Specified | Not Specified |

| Accuracy (%) | 90-105 | 1.3 (at LLQ) | Not Specified | Not Specified |

| Precision (CV%) | < 15 | 7.0 (at LLQ) | Repeatability: 2.8-7.5%, Intermediate Precision: 6.8-8.5% | Intra-day: 0.7-3.5%, Inter-day: 3.9-7.6% |

| LOQ | 1 µg/mL | 1 µg/mL | 0.2 ng/mL | 0.005 µg/ml |

| LOD | 300 ng/mL | Not Specified | 0.05 ng/mL | 0.001 µg/ml |

| Recovery (%) | Not Specified | Not Specified | 90.0-98.6 | 89.2-98.1 |

IV. Conclusion

The presented application notes and protocols provide a comprehensive overview of established HPLC-based methods for the quantification of vancomycin in serum. The choice of method, particularly the sample preparation technique and detection system, will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. For routine therapeutic drug monitoring, HPLC-UV methods with protein precipitation offer a simple and cost-effective solution. For research applications requiring higher sensitivity and selectivity, LC-MS/MS coupled with solid-phase extraction is the preferred approach. It is imperative that any chosen method is fully validated in the end-user's laboratory to ensure reliable and accurate results.

References

- 1. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]

- 2. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Determination of Vancomycin in Human Serum by Cyclodextrin-Micellar Electrokinetic Capillary Chromatography (CD-MEKC) and Application for PDAP Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Determination of vancomycin in serum by liquid chromatography-high resolution full scan mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Sample cleanup using solid-phase dispersive extraction for determination of vancomycin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS in Vancomycin Therapeutic Drug Monitoring

Introduction

Vancomycin is a glycopeptide antibiotic used in the treatment of serious infections caused by Gram-positive bacteria. Due to its narrow therapeutic index, therapeutic drug monitoring (TDM) of vancomycin is crucial to ensure efficacy while minimizing the risk of toxicity.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM, offering high sensitivity and specificity compared to traditional immunoassays.[1][3] These application notes provide a detailed protocol for the quantification of vancomycin in human serum or plasma using LC-MS/MS, intended for researchers, scientists, and drug development professionals.

Experimental Protocols

This section outlines a typical LC-MS/MS protocol for vancomycin TDM, compiled from established methodologies.[4][5][6]

1. Sample Preparation

The most common method for sample preparation is protein precipitation due to its simplicity and effectiveness.[3][4][5][6][7]

-

Materials:

-

Patient serum or plasma samples

-

Internal Standard (IS) working solution (e.g., vancomycin-d3, norvancomycin, or a structurally similar compound like teicoplanin or atenolol)[8][9]

-

Precipitating agent (e.g., acetonitrile, methanol, or a mixture containing 0.1% formic acid)[3][9]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 50-100 µL of patient sample, calibrators, or quality control (QC) samples into a microcentrifuge tube.

-

Add a specified volume of the internal standard working solution.

-

Add 2-3 volumes of the cold precipitating agent.

-

Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

2. Liquid Chromatography

Chromatographic separation is essential to resolve vancomycin from endogenous matrix components.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Typical Conditions:

-

Column: A reversed-phase C18 or C8 column is commonly used (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, 1.7-5 µm particle size).[3][5][7][8]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3][5]

-

Flow Rate: 0.3-0.6 mL/min.

-

Injection Volume: 5-20 µL.[5]

-

Column Temperature: 30-40 °C.[5]

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute vancomycin and then returned to the initial conditions for column re-equilibration.

-

3. Mass Spectrometry

A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

-

Instrumentation: A tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Typical Conditions:

-

Ionization Mode: Positive ESI is universally used for vancomycin analysis.[3][8]

-

MRM Transitions: The doubly charged precursor ion [M+2H]²⁺ is often selected for vancomycin. Common transitions are:

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument to achieve maximal signal intensity.

-

Data Presentation: Quantitative Method Validation

The following tables summarize typical validation parameters for an LC-MS/MS method for vancomycin quantification, providing an overview of expected performance.

| Parameter | Typical Range | Reference |

| Linearity Range | 1 - 100 µg/mL | [1][3][10] |

| Correlation Coefficient (r²) | > 0.99 | [3] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 µg/mL | [11][12] |

| Inter-assay Precision (CV%) | < 15% | [6][10] |

| Intra-assay Precision (CV%) | < 10% | [6] |

| Accuracy/Recovery | 85 - 115% | [6][10] |

Table 1: Summary of typical validation parameters for LC-MS/MS-based vancomycin therapeutic drug monitoring.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Vancomycin | 725.8 | 144.2 | 20-30 | [8] |

| Vancomycin | 725.8 | 100.1 | 50-60 | [8] |

| Norvancomycin (IS) | 718.8 | 144.3 | 15-25 | [8] |

| Vancomycin-glycin (ISTD) | 753 | 1362 | 12 | [5] |

Table 2: Example of mass spectrometric parameters for vancomycin and common internal standards.

Visualizations

Experimental Workflow for Vancomycin TDM by LC-MS/MS

Caption: Workflow for vancomycin analysis by LC-MS/MS.

Logical Relationship of Method Validation Parameters

Caption: Key parameters for LC-MS/MS method validation.

References

- 1. lcms.cz [lcms.cz]

- 2. An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid and simple HPLC-MS/MS method for the therapeutic drug monitoring of six special-grade antimicrobials in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of vancomycin in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. Novel LC-MS/MS method for plasma vancomycin: comparison with immunoassays and clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A High-Performance Liquid Chromatography—Mass Spectrometry Method for Simultaneous Determination of Vancomycin, Meropenem, and Valproate in Patients with Post-Craniotomy Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. An LC-MS/MS method to determine vancomycin in plasma (total and unbound), urine and renal replacement therapy effluent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Method for the Determination of Vancomycin in Serum by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application in Patients with Diabetic Foot Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Pediatric Vancomycin Dosage Calculation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the calculation of vancomycin dosage in pediatric patients. The information is intended to guide researchers and clinicians in achieving therapeutic efficacy while minimizing the risk of toxicity.

Introduction

Vancomycin is a glycopeptide antibiotic crucial for treating serious Gram-positive bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Pediatric patients exhibit significant variability in vancomycin pharmacokinetics (PK) and pharmacodynamics (PD) due to developmental changes in renal function and body composition.[1][2] This variability necessitates a tailored dosing approach, moving away from traditional trough-based monitoring to a more precise area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio-guided strategy.[3][4] Recent guidelines advocate for targeting an AUC/MIC ratio of 400-600 mg*hr/L for serious MRSA infections to optimize clinical outcomes and reduce the risk of nephrotoxicity.[4][5]

Pharmacokinetic and Pharmacodynamic Considerations

Understanding the PK/PD profile of vancomycin in children is fundamental for effective dosing.

Pharmacokinetics:

-

Absorption: Intravenous administration results in 100% bioavailability.[1]

-

Distribution: The volume of distribution (Vd) in children is more variable than in adults, ranging from 0.26 to 1.05 L/kg.[1]

-

Metabolism: Vancomycin undergoes very limited metabolism.[1]

-

Excretion: Primarily eliminated by the kidneys, with 80-90% excreted unchanged in the urine.[1] Clearance is generally higher in children compared to adults.[1]

Pharmacodynamics:

The key pharmacodynamic parameter for vancomycin efficacy is the ratio of the 24-hour area under the curve to the minimum inhibitory concentration (AUC24/MIC).[3] An AUC24/MIC ratio of ≥400 is associated with better clinical outcomes in patients with serious MRSA infections.[1][6]

Dosing Recommendations

Initial empiric dosing of vancomycin in pediatric patients is based on age and weight. However, these initial doses often require adjustment based on therapeutic drug monitoring (TDM).

Table 1: Initial Intravenous Vancomycin Dosing Recommendations for Pediatric Patients

| Age Group | Recommended Initial Dose | Dosing Interval | Maximum Initial Dose |

| 1–2 months | 15 mg/kg/dose | Every 6 hours | |

| 3 months – <12 years | 17.5 mg/kg/dose | Every 6 hours | 1000 mg/dose |

| ≥12 years | 15 mg/kg/dose | Every 6 hours | 1000 mg/dose |

Data sourced from Boston Children's Hospital guidelines.[7]

Note: For severe infections such as those involving the central nervous system (CNS), osteomyelitis, or in immunocompromised patients, a higher initial dose of 60 mg/kg/day divided into four doses is often recommended.[1] Doses ranging from 60 to 80 mg/kg/day may be necessary to achieve target AUC/MIC ratios.[5][6]

Therapeutic Drug Monitoring (TDM)

TDM is essential for optimizing vancomycin therapy. The current standard of care is shifting from trough concentration monitoring to AUC/MIC-based monitoring.[3][4] TDM should be performed for any patient expected to receive vancomycin for more than 48 hours.[7]

Table 2: Target Therapeutic Parameters for Vancomycin in Pediatric Patients

| Parameter | Target Range | Indication |

| AUC24/MIC | 400 - 600 mg*hr/L | Serious MRSA infections (e.g., bacteremia, endocarditis, pneumonia, osteomyelitis, meningitis) |

| Trough Concentration (alternative when AUC monitoring is not feasible) | 10 - 15 µg/mL | Mild to moderate infections |

| 15 - 20 µg/mL | Severe or complicated infections |

Data compiled from multiple sources.[3][4][7]

While trough concentrations have been used as a surrogate for AUC, studies have shown a poor correlation between the two in pediatric patients.[4][8] Therefore, direct AUC calculation is the preferred method.

Experimental Protocols

Protocol for AUC-Based Therapeutic Drug Monitoring

This protocol outlines the steps for determining the vancomycin AUC using a two-concentration method.

Objective: To calculate the patient-specific vancomycin AUC24 to guide dose adjustments.

Materials:

-

Blood collection tubes (serum separator tubes recommended)

-

Centrifuge

-

Laboratory facilities for vancomycin serum concentration analysis

-

Pharmacokinetic calculation software or validated equations

Procedure:

-

Timing of Samples:

-

Obtain two blood samples after the patient has reached a steady state (typically after the third or fourth dose).

-

First Sample (Peak): Draw the first blood sample 1 to 2 hours after the completion of the vancomycin infusion. This allows for the distribution phase to be completed.[3]

-

Second Sample (Trough): Draw the second blood sample immediately (within 30 minutes) before the next scheduled dose.[9]

-

-

Sample Processing:

-

Collect blood samples in appropriate tubes.

-

Allow the blood to clot, then centrifuge to separate the serum.

-

Transfer the serum to a labeled tube and send it for immediate analysis or store it according to laboratory protocols.

-

-

AUC Calculation:

-

Use the measured peak and trough concentrations, along with the dosing interval, to calculate the AUC for a single dosing interval (AUCtau).

-

The trapezoidal rule is a common method for this calculation.[10]

-

Calculate the 24-hour AUC (AUC24) by extrapolating the AUCtau. For example, if the dosing interval is 6 hours, AUC24 = AUCtau * 4.

-

-

Dose Adjustment:

-

If the calculated AUC24/MIC is outside the target range of 400-600 mg*hr/L, adjust the total daily dose proportionally.[10]

-

For example, if the calculated AUC24 is 300 mghr/L and the target is 400 mghr/L, the dose needs to be increased by approximately 33%.

-

Consult with a clinical pharmacist for individualized dose adjustments.[7]

-

-

Follow-up Monitoring:

Protocol for Continuous Infusion Vancomycin (CIV)

Objective: To maintain a steady-state serum vancomycin concentration to achieve the target AUC24.

Procedure:

-

Loading Dose:

-

Administer a loading dose of 15-20 mg/kg infused over one to two hours.[3]

-

-

Initiation of Continuous Infusion:

-

Immediately following the loading dose, start the continuous infusion.

-

A common starting maintenance dose is 60 mg/kg/day.[3]

-

-

Therapeutic Drug Monitoring:

-

Obtain a random vancomycin serum concentration 24 to 48 hours after the start of the infusion.

-

The target steady-state concentration (Css) can be calculated to correspond to the desired AUC24 (e.g., Css = AUC24 / 24). For a target AUC24 of 400-600 mg*hr/L, the target Css would be approximately 17-25 mg/L.

-

-

Dose Adjustment:

-

Adjust the infusion rate based on the measured serum concentration to achieve the target Css.

-

Visualizing Workflows and Pathways

The following diagrams illustrate key processes in pediatric vancomycin dosing.

Caption: Workflow for pediatric vancomycin dosing and monitoring.

Caption: Protocol for two-concentration AUC-based monitoring.

References

- 1. Vancomycin IV Dosing in Pediatrics • DoseMeRx [doseme-rx.com]

- 2. researchgate.net [researchgate.net]

- 3. med.unc.edu [med.unc.edu]

- 4. Comparison of Vancomycin Trough–Based and 24-Hour Area Under the Curve Over Minimum Inhibitory Concentration (AUC/MIC)–Based Therapeutic Drug Monitoring in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Vancomycin Dosing to Achieve Target Area Under the Curve in Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved Vancomycin Dosing in Children Using Area-Under-the-Curve Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pediatric Vancomycin Dosing and Monitoring Recommendations | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]

- 8. Frontiers | Clinical Application Value of Pharmacokinetic Parameters of Vancomycin in Children Treated in the Pediatric Intensive Care Unit [frontiersin.org]

- 9. moh.gov.sa [moh.gov.sa]

- 10. sanfordguide.com [sanfordguide.com]

Application Notes: Synergistic Effect of Vancomycin with Beta-Lactam Antibiotics

Introduction

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health challenge, with infections associated with high rates of treatment failure and mortality.[[“]][2] Vancomycin has long been the primary therapeutic agent for serious MRSA infections.[3] However, concerns are growing regarding its clinical efficacy, particularly with the rise of strains exhibiting reduced susceptibility, such as vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA).[3][4] This has spurred research into combination therapies to enhance bactericidal activity and improve clinical outcomes.[3][5] A promising strategy is the combination of vancomycin with beta-lactam antibiotics, which has demonstrated significant synergistic activity against various MRSA phenotypes in numerous in vitro and in vivo studies.[4][5][6]

Mechanism of Synergy

Vancomycin and beta-lactam antibiotics disrupt bacterial cell wall synthesis at different stages, and their combined action leads to a potent synergistic effect.[4][6] Vancomycin inhibits an early step, binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, which blocks both transglycosylation and transpeptidation.[7] Beta-lactams, on the other hand, target the final step of peptidoglycan cross-linking by covalently binding to and inhibiting penicillin-binding proteins (PBPs).[8]

In MRSA, resistance to most beta-lactams is conferred by the expression of PBP2a, an alternative PBP that has a low affinity for these drugs, allowing cell wall synthesis to continue in their presence.[2][6] The synergistic mechanism is multifactorial:

-

Sequential Blockade: The combination creates a sequential blockade of the cell wall synthesis pathway, leading to more profound disruption than either agent alone.[6]

-

Enhanced Vancomycin Binding: Inhibition of PBPs by beta-lactams may alter the cell wall architecture, potentially facilitating vancomycin's access to its target sites.[9]

-

The "Seesaw Effect": A phenomenon has been observed where the development of vancomycin resistance, which often involves a thickened cell wall, can lead to increased susceptibility to beta-lactams.[4] This suggests that the alterations required for vancomycin resistance may compromise the effective functioning of PBP2a.[4]

Certain beta-lactams, like ceftaroline, exhibit intrinsic activity against MRSA by having a higher affinity for PBP2a, which contributes to an even more potent synergistic effect when combined with vancomycin.[6][10]

Caption: Mechanism of vancomycin and beta-lactam synergy.

Quantitative Data Summary

In vitro studies consistently demonstrate synergy through checkerboard and time-kill assays. Synergy is typically defined by a Fractional Inhibitory Concentration (FIC) index of ≤0.5 or a ≥2-log10 decrease in CFU/mL in combination therapy compared to the most active single agent in time-kill studies.[4][11]

Table 1: Synergy of Vancomycin and Oxacillin against Staphylococci

| Strain Type | No. of Strains Tested | No. of Strains Showing Synergy (FIC ≤0.5) | Fold Increase in Oxacillin Susceptibility | Reference |

|---|---|---|---|---|

| MRCNS & MRSA | 21 | 14 | Not Specified | [12][13] |

| MRSA | Not Specified | Not Specified | 2- to 96-fold | [13] |

| MRCNS | 8 | Not Specified | 5- to 670-fold | [13] |

| Staphylococci (Vancomycin MIC ≥4 µg/mL) | 59 | 30 | Not Specified | [4] |

MRCNS: Methicillin-resistant coagulase-negative staphylococci

Table 2: Synergy of Vancomycin with Various Beta-Lactams against MRSA Phenotypes

| Beta-Lactam | Strain Phenotype | Vancomycin MIC Reduction | Synergy in Time-Kill Assays | Reference |

|---|---|---|---|---|

| Ceftaroline | VSSA, hVISA, VISA | 4- to 16-fold | Yes, most active combination | [6] |

| Cefazolin | VSSA, hVISA, VISA | 4- to 16-fold | Yes | [6] |

| Cefepime | VSSA, hVISA, VISA | 4- to 16-fold | Yes | [6] |

| Nafcillin | VSSA, hVISA, VISA | 4- to 16-fold | Yes | [6] |

VSSA: Vancomycin-susceptible S. aureus; hVISA: heterogeneous vancomycin-intermediate S. aureus; VISA: vancomycin-intermediate S. aureus.

Clinical Implications

The in vitro synergy translates to improved outcomes in some clinical settings. Retrospective studies and pilot randomized controlled trials suggest that combination therapy may lead to faster clearance of MRSA bacteremia compared to vancomycin monotherapy.[3][5] One study found that patients receiving combination therapy were more likely to achieve microbiological eradication.[3] Another pilot trial noted a reduction in the mean duration of bacteremia from 3.00 days in the standard therapy group to 1.94 days in the combination group.[5] While these findings are promising, larger clinical trials are needed to fully establish the role of this combination therapy in treating severe MRSA infections.[5][6]

Protocols: In Vitro Synergy Testing

Protocol 1: Checkerboard Microdilution Assay

This protocol determines the synergistic interaction between two antimicrobial agents by measuring the FIC index.[4][14][15]

Caption: Workflow for the checkerboard synergy assay.

Methodology:

-

Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (MHB), vancomycin and beta-lactam antibiotic powders, bacterial isolate, spectrophotometer.

-

Antibiotic Preparation:

-

Prepare stock solutions of each antibiotic.

-

In a 96-well plate, perform serial two-fold dilutions of vancomycin along the x-axis (e.g., columns 1-10) and the beta-lactam along the y-axis (e.g., rows A-G).[16][17] Column 11 should contain dilutions of vancomycin only, and row H should contain dilutions of the beta-lactam only to determine their individual MICs. A well with no antibiotics serves as a positive growth control.

-

-

Inoculum Preparation:

-

Culture the test organism overnight.

-

Dilute the culture in MHB to match a 0.5 McFarland turbidity standard.

-

Further dilute to a final concentration of approximately 5 x 10^5 CFU/mL.[15]

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Incubate the plate at 35°C for 18-24 hours.[16]

-

-

Data Analysis:

-

After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.[17]

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index for each combination: FIC Index = FIC A + FIC B.[4][14]

-

-

Interpretation:

Protocol 2: Time-Kill Assay

This protocol assesses the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[6][11]

References

- 1. consensus.app [consensus.app]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]